1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
CAS No.: 215779-55-8
Cat. No.: VC5627809
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215779-55-8 |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.74 |
| IUPAC Name | 1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
| Standard InChI | InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17) |
| Standard InChI Key | QDQNQQPXAIJIJW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Electronic Configuration
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (C₁₂H₁₁ClN₂OS) features a thiourea core (–NHC(S)NH–) bridged between a 2-chlorophenyl group and a furan-2-ylmethyl moiety. The 2-chlorophenyl substituent introduces electron-withdrawing effects via the para-chloro group, while the furan ring contributes π-electron density and hydrogen-bonding capabilities through its oxygen heteroatom . This electronic duality enables diverse intermolecular interactions, potentially enhancing solubility in polar aprotic solvents compared to purely aromatic thioureas.
Table 1: Predicted Physicochemical Properties
Synthetic Methodologies
Isothiocyanate-Amine Coupling Route
The most feasible synthesis involves reacting 2-chlorophenyl isothiocyanate with furfurylamine (furan-2-ylmethylamine) under anhydrous conditions. This method aligns with established protocols for aryl thioureas :
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Generation of 2-Chlorophenyl Isothiocyanate
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Nucleophilic Addition of Furfurylamine
Critical Reaction Parameters
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Temperature Control: Excess heat promotes thiourea isomerization to thiosemicarbazides .
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Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability .
Biological Activity and Structure-Activity Relationships
Table 2: Hypothesized Antimicrobial Profile
Antiviral and Cytotoxic Considerations
The thiourea scaffold exhibits dual antiviral-cytotoxic behavior. Compound 4 in (cyclohexyl-substituted) showed HIV-1 inhibition (EC₅₀ = 1.2 µM) but high cytotoxicity (CC₅₀ = 8.5 µM). The 2-chlorophenyl/furan combination may reduce non-target cytotoxicity by lowering logP compared to aliphatic substituents .
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
While no crystal data exists for the title compound, the analogous 1-(3-chloro-4-fluorophenyl) derivative (Compound 9 in ) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 78.5° between aryl and thiourea planes . This suggests moderate conjugation between the chlorophenyl ring and thiourea core in the target molecule.
NMR Spectral Signatures
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Therapeutic Prospects and Challenges
Drug Development Considerations
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Bioavailability Optimization: The furan methyl group may improve intestinal absorption compared to unsubstituted thioureas .
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Metabolic Stability: Cytochrome P450-mediated oxidation of the furan ring could generate reactive metabolites, necessitating prodrug strategies .
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Synergistic Combinations: Co-administration with β-lactam antibiotics may restore susceptibility in MRSA via thiourea-mediated biofilm inhibition .
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